![molecular formula C11H20ClN3O2 B1379241 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803606-52-1](/img/structure/B1379241.png)
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Descripción general
Descripción
The compound “3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride” is a derivative of 1,3,7-triazaspiro[4.4]nonane-2,4-dione . It is a type of spiro compound, which are characterized by their unique structure where two rings share a single atom .
Synthesis Analysis
The synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives has been developed . This method is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct . An active diene component can be generated using the tetrabromoxylene/NaI system, the 1,3-diphenylisobenzofuran/BF3 system, or substituted cyclones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[4.4]nonane-2,4-dione core . Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the Diels–Alder reaction . This reaction involves a diene and a dienophile, which react to form a cyclic compound . In this case, the dienophile is spiro[4.4]nona-2,7-diene-1,6-dione .Aplicaciones Científicas De Investigación
Spiro Heterocyclization in Organic Synthesis
One significant application of diazaspiro compounds relates to their role in spiro heterocyclization reactions. For instance, Silaichev et al. (2013) demonstrated that 4,5-diaroyl-1-aryl-1H-pyrrole-2,3-diones react with ethyl 3-amino-3-phenylprop-2-enoate to yield spiro compounds, showcasing the utility of these molecules in synthesizing structurally complex and diverse heterocycles. The crystalline and molecular structures of such compounds were determined through X-ray analysis, illustrating their potential in organic synthesis and materials science (Silaichev et al., 2013).
Solid-Phase Synthesis of Oligonucleotides
Another application involves the synthesis of oligonucleotides. Leisvuori et al. (2008) found that 1,6-dioxaspiro[4.4]nonane-2,7-dione reacts readily with alcohols in the presence of DBU, enabling the anchoring to aminoalkylated resins. This process facilitates the solid-phase synthesis of oligonucleotides with base-sensitive biodegradable phosphate protection, highlighting its importance in biochemical applications and drug discovery (Leisvuori et al., 2008).
Crystal Structure and Hydrogen Bonding
The study of crystal structures and hydrogen bonding patterns of diazaspiro compounds provides insights into their chemical behavior and potential applications in designing new materials. Shivachev et al. (2006) analyzed the crystal structure of a related compound, revealing how molecules are held together by a combination of hydrogen bonds and N—H⋯π interactions. Such studies are crucial for understanding the molecular architecture and designing compounds with desired physical and chemical properties (Shivachev et al., 2006).
Multicomponent Reactions in Organic Synthesis
Multicomponent reactions represent a cornerstone in organic synthesis, offering efficient routes to complex molecules. Soleimani et al. (2013) developed a four-component reaction that efficiently prepares diazaspiro[4.4]nonane-2,6-dione derivatives, showcasing the versatility of these compounds in synthetic organic chemistry. This method underscores the adaptability of diazaspiro compounds in creating structurally diverse molecules through high atom economy processes (Soleimani et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride are integrin α L β 2, protein arginine deiminase, and matrix metalloproteinases . These targets play significant roles in various biological processes. For instance, integrin α L β 2 is crucial in the delivery of leukocytes to the site of inflammation .
Mode of Action
This compound interacts with its targets by acting as an antagonist. For example, it inhibits the function of integrin α L β 2, thereby reducing the delivery of leukocytes to inflammation sites . It also inhibits the activity of protein arginine deiminase and matrix metalloproteinases .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. The inhibition of matrix metalloproteinases, for instance, can prevent the uncontrolled division of connective tissue and collagen, which is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Result of Action
The antagonistic action of this compound on its targets results in various molecular and cellular effects. For instance, by inhibiting integrin α L β 2, it can potentially reduce inflammation by limiting the delivery of leukocytes to the site of inflammation .
Análisis Bioquímico
Biochemical Properties
3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect processes such as tissue remodeling and inflammation. Additionally, the compound has been identified as an antagonist of integrin αLβ2, a protein that plays a crucial role in leukocyte adhesion and migration . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and immune response.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of protein arginine deiminase, an enzyme involved in post-translational modification of proteins . This inhibition can lead to alterations in gene expression and protein function, impacting cellular processes such as differentiation and apoptosis. Furthermore, the compound’s interaction with integrin αLβ2 can affect cell adhesion and migration, influencing immune cell behavior and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, leading to inhibition or activation of their activity. For example, its inhibition of matrix metalloproteinases involves binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, the compound’s antagonistic effect on integrin αLβ2 is mediated through binding to the integrin, blocking its interaction with ligands and thereby inhibiting leukocyte adhesion and migration . These molecular interactions underscore the compound’s potential as a therapeutic agent in conditions involving excessive enzyme activity or immune cell migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to biological environments may lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of target enzymes and modulation of cellular processes, indicating the compound’s potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic pathway facilitates the compound’s excretion from the body, reducing its potential for accumulation and toxicity. Additionally, the compound’s interaction with protein arginine deiminase can influence metabolic flux and metabolite levels, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via amino acid transporters, which recognize its structural similarity to natural amino acids . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound preferentially accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications such as phosphorylation can influence the compound’s localization, directing it to specific cellular compartments or organelles . These targeting signals ensure that the compound exerts its effects at the appropriate subcellular sites, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c12-7-3-4-8-14-9(15)11(13-10(14)16)5-1-2-6-11;/h1-8,12H2,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOUSUCESQIECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-52-1 | |
| Record name | 3-(4-aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


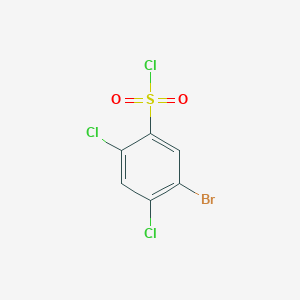

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
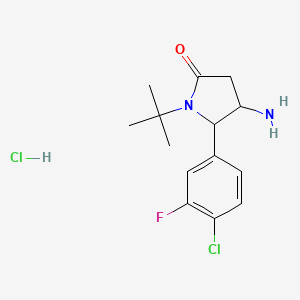
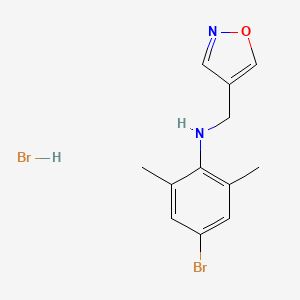
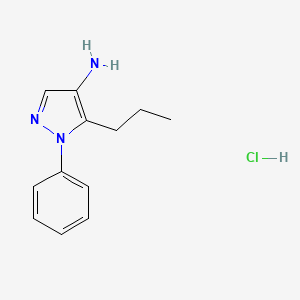
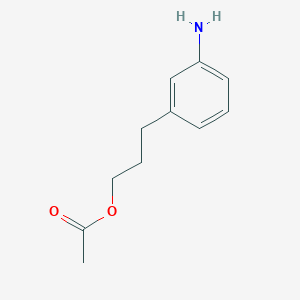
![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
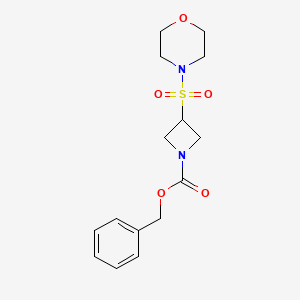
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
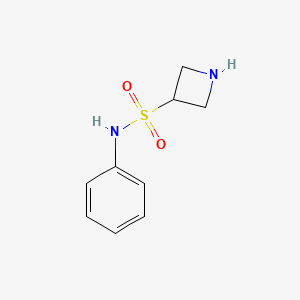
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
